methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a 2-aminothiophene derivative characterized by a cyclopenta[b]thiophene core substituted with a methyl ester at position 3 and a 4-bromobenzoylamino group at position 2. This compound belongs to a class of molecules synthesized via the Gewald reaction, a well-established method for constructing 2-aminothiophene scaffolds .
Properties
IUPAC Name |
methyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3S/c1-21-16(20)13-11-3-2-4-12(11)22-15(13)18-14(19)9-5-7-10(17)8-6-9/h5-8H,2-4H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHDNTUHIVHURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The electron-withdrawing nitro group () and bromine (target compound) may enhance electrophilic reactivity, whereas the electron-donating hydroxy group () could influence hydrogen bonding.
- Steric Effects: Bulky substituents like 4-phenylbenzoyl () may hinder crystal packing or receptor interactions compared to smaller groups like 3-chloropropanoylamino ().
Physicochemical Properties
- Melting Points: Substituents significantly impact melting behavior. For instance, the hydroxybenzylidene derivative (135–137°C, ) exhibits a higher melting point than the chloropropanoylamino analog (108–109°C, ), likely due to stronger intermolecular hydrogen bonding.
- Solubility : Bromine’s hydrophobicity in the target compound may reduce aqueous solubility compared to nitro or hydroxy-substituted analogs.
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